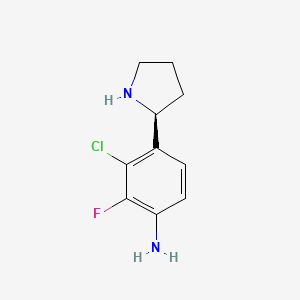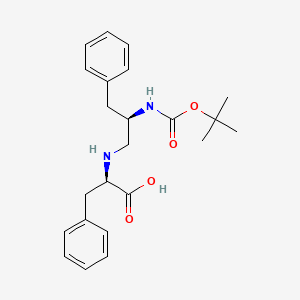
(R)-2-(((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and two phenylpropyl groups. Its unique configuration makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the intermediate: The protected amine is then reacted with a phenylpropyl halide under basic conditions to form the intermediate.
Coupling reaction: The intermediate is coupled with another phenylpropyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Deprotection: The tert-butoxycarbonyl group is removed using an acid such as trifluoroacetic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid is used as a chiral building block for the synthesis of more complex molecules. It is also studied for its reactivity and stereochemical properties.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the tert-butoxycarbonyl group and the phenylpropyl groups allows for specific interactions with the active sites of enzymes, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((®-2-Amino-3-phenylpropyl)amino)-3-phenylpropanoic acid
- (S)-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid
- ®-2-(((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid
Uniqueness
The uniqueness of ®-2-((®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl)amino)-3-phenylpropanoic acid lies in its specific chiral configuration and the presence of the tert-butoxycarbonyl group. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m1/s1 |
InChI Key |
BVSUKFSKSHVDST-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CN[C@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13329124.png)

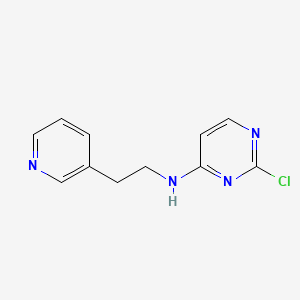
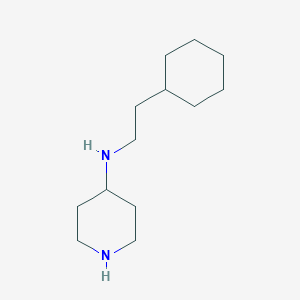
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13329137.png)

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
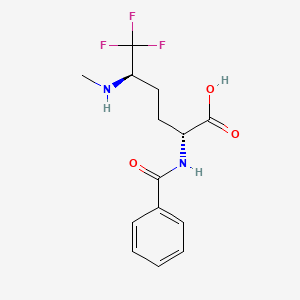

![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)

